molecular formula C22H27N3O3 B11038704 (1E)-1-{[(cyclohexylcarbamoyl)oxy]imino}-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-{[(cyclohexylcarbamoyl)oxy]imino}-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11038704
M. Wt: 381.5 g/mol
InChI Key: DXMQOTFRTMGKJF-HKOYGPOVSA-N
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Description

(1E)-1-{[(cyclohexylcarbamoyl)oxy]imino}-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a cyclohexylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[(cyclohexylcarbamoyl)oxy]imino}-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the pyrroloquinoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The cyclohexylcarbamoyl group is then introduced through a carbamoylation reaction, which involves the reaction of the pyrroloquinoline intermediate with cyclohexyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{[(cyclohexylcarbamoyl)oxy]imino}-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1E)-1-{[(cyclohexylcarbamoyl)oxy]imino}-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1E)-1-{[(cyclohexylcarbamoyl)oxy]imino}-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of the pyrroloquinoline core with the cyclohexylcarbamoyl group, which imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

[(E)-(5,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino] N-cyclohexylcarbamate

InChI

InChI=1S/C22H27N3O3/c1-13-10-11-16-14(2)12-22(3,4)25-19(16)17(13)18(20(25)26)24-28-21(27)23-15-8-6-5-7-9-15/h10-12,15H,5-9H2,1-4H3,(H,23,27)/b24-18+

InChI Key

DXMQOTFRTMGKJF-HKOYGPOVSA-N

Isomeric SMILES

CC1=C\2C3=C(C=C1)C(=CC(N3C(=O)/C2=N/OC(=O)NC4CCCCC4)(C)C)C

Canonical SMILES

CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=NOC(=O)NC4CCCCC4)(C)C)C

Origin of Product

United States

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